

Characterization data for novel 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives

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Compound of Interest

Compound Name: 3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

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Comparative Analysis of Novel 3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for a series of recently synthesized **3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile** derivatives. The pyrazole scaffold is a key pharmacophore in many biologically active compounds, and the inclusion of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity. This document summarizes their spectral and physical data, details the experimental protocols for their synthesis and characterization, and visualizes a general synthetic workflow.

Characterization Data Comparison

The following table summarizes the key characterization data for a selection of novel **3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile** derivatives, providing a clear comparison of their physical and spectral properties.

Compound ID	Derivative	Molecular Formula	Melting Point (°C)	¹ H NMR (δ ppm)	¹³ C NMR (δ ppm)	Mass Spec (m/z)
1a	3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one	C ₁₈ H ₁₁ F ₃ N ₂ O	154-156	2.29 (s, 3H), 7.26 (d, 1H), 7.35-7.59 (m, 3H), 7.91-7.98 (m, 4H)	12.2, 120.6, 122.6, 122.8 (q, ¹ JCF = 285 Hz), 124.1, 124.6, 125.1, 128.8 (q, ² JCF = 32 Hz), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0	328 (M ⁺)[1]
4b	5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	C ₁₆ H ₁₁ ClN ₄	190-192	7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H)	153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25,	Not Available

					120.33, 112.79	
4c	5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	$C_{16}H_{11}N_5O_2$	128-130	8.44 (s, 1H), 8.11 (d, 1H), 7.98 (d, 1H), 7.70 (s, 2H), 7.53 (t, 1H), 7.32 (t, 2H), 7.15 (d, 2H), 6.94 (t, 1H)	148.69, 143.90, 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47, 124.51, 122.54, 120.91, 112.99	Not Available
4e	5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile	$C_{17}H_{14}N_4O$	107-109	8.27–7.46 (m, 4H), 7.31 (s, 1H), 7.25 (s, 1H), 7.10 (d, 2H), 6.91 (d, 2H), 6.86 (s, 1H), 3.84 (s, 3H)	160.08, 151.20, 144.52, 137.98, 131.96, 130.22, 129.21, 127.67, 119.87, 114.27, 114.06, 112.76, 55.28	Not Available

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compared derivatives are crucial for reproducibility and further development.

General Synthesis of 5-amino-1H-pyrazole-4-carbonitrile Derivatives (4b, 4c, 4e)

These compounds were synthesized via a multi-component reaction. A mixture of the corresponding aromatic aldehyde, malononitrile, and phenylhydrazine in ethanol was stirred at room temperature in the presence of a catalyst. After completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the precipitate was filtered, washed with ethanol, and dried to yield the final product. The products were identified using FT-IR, ^1H NMR, and ^{13}C NMR spectroscopy.[2]

Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a)

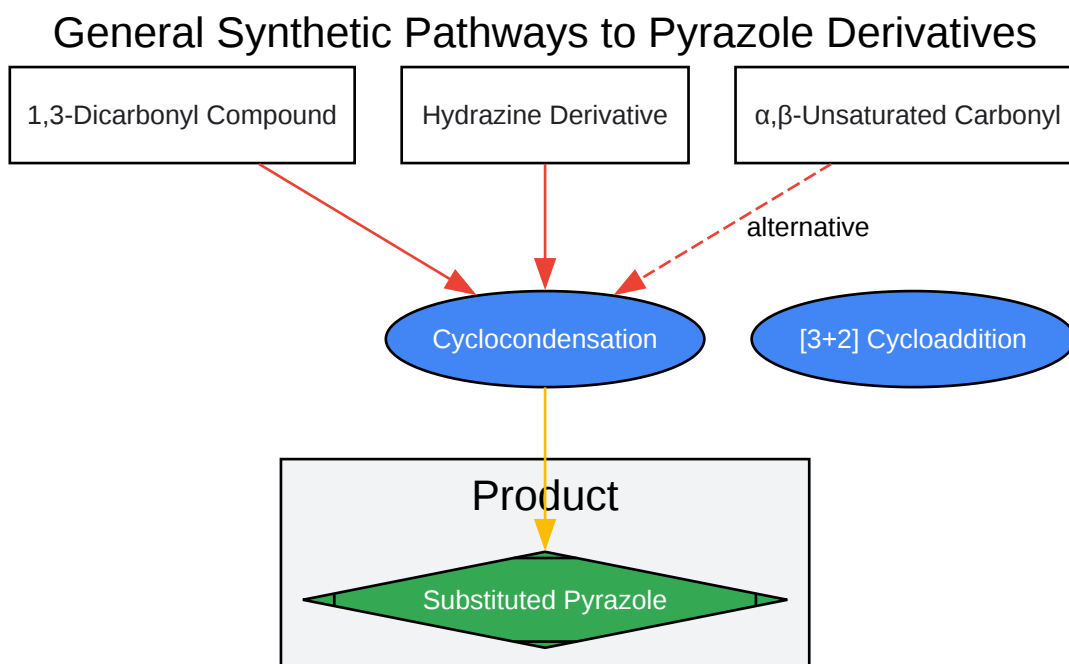
This derivative was synthesized through the acid-catalyzed condensation of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine. The reaction mixture was refluxed, and the resulting product was purified by chromatography to yield the final compound.[1] The structure was confirmed by FT-IR, ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.[1]

Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a spectrometer using a deuterated solvent like CDCl_3 or $\text{DMSO}-d_6$. [3][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
- Mass Spectrometry (MS): Mass spectra were obtained to confirm the molecular weight of the synthesized compounds.[1]
- Melting Point Determination: Melting points were determined using an open capillary method and are uncorrected.[4]
- Thin Layer Chromatography (TLC): TLC was performed on pre-coated silica gel plates to monitor the progress of the reactions.[4]

Visualizing the Synthetic Pathway

A general workflow for the synthesis of pyrazole derivatives is depicted below. This diagram illustrates the key reaction types involved in the formation of the pyrazole core structure.



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Caption: Synthetic routes to pyrazole derivatives.

This guide offers a snapshot of the characterization of novel **3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile** derivatives, providing a foundation for further research and development in this promising area of medicinal chemistry. The diverse biological activities reported for pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, underscore the importance of continued exploration of this chemical space.^{[5][6][7]}

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